H-Phe(4-Br)-OEt.HCl
Description
Significance of Non-Canonical Amino Acids and Their Derivatives in Biomolecular Design and Synthesis
Non-canonical amino acids (ncAAs) and their derivatives represent a powerful toolkit for expanding the chemical repertoire available for biomolecular design and synthesis. These compounds, which are not naturally encoded in the standard genetic code, allow for the creation of proteins and peptides with novel or enhanced functions rsc.orgrsc.orgpreprints.orgacs.orgnih.govfrontiersin.org. Their incorporation into polypeptide chains can improve stability, modulate biological activity, introduce specific chemical functionalities for labeling or conjugation, and facilitate the development of new biomaterials rsc.orgrsc.orgnih.govfrontiersin.org. The ability to precisely introduce these modified building blocks provides researchers with unprecedented control over the structure and function of peptides and proteins, driving innovation in areas such as pharmaceuticals, diagnostics, and synthetic biology preprints.orgacs.org.
Strategic Importance of Halogenated Phenylalanine Derivatives in Chemical Biology and Material Science Research
Halogenated phenylalanine derivatives, particularly those bearing bromine atoms on the aromatic ring, hold significant strategic importance in both chemical biology and material science netascientific.combloomtechz.comnih.gov. The introduction of halogens, such as bromine, can profoundly influence the physicochemical properties of amino acids and the peptides or proteins they form. In chemical biology, these derivatives are valuable for modulating protein structure, enhancing binding affinities, and improving metabolic stability in drug design bloomtechz.comnih.gov. The bromine atom can serve as a handle for further chemical modifications, including cross-coupling reactions, enabling sophisticated peptide diversification and labeling strategies researchgate.netmdpi.com. Furthermore, halogenated phenylalanine analogues can increase photocrosslinking yields for studying protein-protein interactions and aid in quantitative proteomic analysis due to their unique isotopic signatures nih.gov. In material science, halogenated amino acids contribute to the development of functional materials, such as advanced drug delivery systems and peptide-based hydrogels, by influencing properties like hydrophobicity and intermolecular interactions kobv.dersc.org.
Overview of H-Phe(4-Br)-OEt.HCl as a Key Building Block in Advanced Synthetic Strategies
This compound, chemically known as the ethyl ester hydrochloride of 4-bromophenylalanine, exemplifies the utility of modified amino acid derivatives in advanced synthetic strategies. This compound features an N-terminal primary amine protected as a hydrochloride salt and a carboxyl group esterified with ethanol (B145695), with a bromine atom substituted at the para position of the phenylalanine side chain. This specific structure makes it a valuable building block, particularly in peptide synthesis, including solid-phase peptide synthesis (SPPS). The esterification of the carboxyl group typically serves as a protecting group during peptide chain elongation, while the hydrochloride salt form protects the amine group, allowing for controlled coupling reactions chemsrc.comsigmaaldrich.comchemscene.com. As a precursor, this compound facilitates the introduction of the brominated phenylalanine moiety into complex peptide sequences, thereby imparting the advantageous properties associated with halogenation to the final biomolecule.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-(4-bromophenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNVTYWLAUCHJE-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100129-11-1 | |
| Record name | ethyl 2-amino-3-(4-bromophenyl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemo Enzymatic Approaches for H Phe 4 Br Oet.hcl
Stereoselective Synthesis of 4-Bromophenylalanine Precursors
The production of enantiomerically pure 4-bromophenylalanine is a critical step, often involving either direct asymmetric synthesis or enzymatic resolution/synthesis of racemic mixtures or prochiral precursors.
Several chemical strategies have been developed for the asymmetric synthesis of 4-bromophenylalanine.
Chiral Oxime Ether Methodology: A versatile approach involves the use of chiral oxime ethers, such as derivatives of O-(1-phenylbutyl)oximes, which serve as chiral auxiliaries. These are reacted with organolithium carboxyl synthons in a diastereoselective addition, forming hydroxylamines. Subsequent cleavage of the N-O bond, N-protection, and oxidative cleavage of the carboxyl precursor yields N-protected amino acids, including 4-bromophenylalanine Current time information in Bangalore, IN.google.comamericanpeptidesociety.org. This method allows for high diastereoselectivity and has been applied to synthesize various non-proteinogenic amino acids.
Bromination of L-Phenylalanine: A common route to N-protected 4-bromophenylalanine involves the electrophilic aromatic substitution of L-phenylalanine. L-phenylalanine is treated with bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst like FeBr₃, yielding 4-bromo-L-phenylalanine bloomtechz.com. The free amino group is then protected, typically with a tert-butoxycarbonyl (Boc) group, using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a biphasic system. This two-step protocol yields Boc-4-bromo-L-phenylalanine. Industrial-scale production has reported yields of 85–90% after recrystallization and enantiomeric excess (ee) greater than 99% bloomtechz.com.
Acetophenone-Based Synthesis: An alternative chemical pathway starts with acetophenone. This involves bromination of acetophenone, followed by amination and resolution steps to obtain 4-bromophenylalanine. This method is noted for its use of readily available raw materials, simple procedures, mild reaction conditions, and high yields acs.org.
Strecker Synthesis: While not specific to 4-bromophenylalanine in all literature, the Strecker synthesis, often employing chiral auxiliaries like α-phenylglycinol, is a well-established method for the large-scale preparation of optically active α-amino acids, including α-arylglycines psu.edu.
Biocatalysis offers highly selective and environmentally friendly routes for obtaining enantiopure amino acids.
Phenylalanine Ammonia (B1221849) Lyases (PALs) and D-Amino Acid Dehydrogenases (DAADH): Chemoenzymatic strategies employing PALs and DAADH have been successfully developed for the synthesis of both L- and D-enantiomers of 4-bromophenylalanine. These enzymes catalyze the asymmetric amination of precursors such as 4-bromocinnamic acid or 4-bromophenylpyruvic acid rsc.orgsigmaaldrich.compearson.comgoogle.comorgsyn.orgscispace.comuniovi.esgoogle.com. These enzymatic transformations are typically performed under mild aqueous conditions, achieving high conversions and excellent enantioselectivities, often exceeding 99% ee rsc.orgsigmaaldrich.compearson.comgoogle.comorgsyn.org. For example, phenylalanine ammonia lyase (PAL) from Idiomarina loihiensis has been used for the stereoselective synthesis of phenylalanine compounds from cinnamic acid derivatives google.com.
Enzymatic Stereoinversion: Biocatalytic stereoinversion processes have also been reported, allowing for the conversion of one enantiomer to the desired one rsc.org.
Kinetic Resolution with Hydrolases: Enzymes like Candida antarctica lipase (B570770) B (CAL-B) can be employed for the kinetic resolution of racemic precursors, separating enantiomers based on their differential reaction rates peptide.com.
Esterification Strategies for H-Phe(4-Br)-OEt.HCl
The conversion of the carboxylic acid group of 4-bromophenylalanine to its ethyl ester is a key step. This is often performed on the free amino acid or a protected derivative, followed by deprotection if necessary, and finally salt formation with HCl.
Several methods are available for the esterification of amino acids, with a focus on mild conditions to preserve stereochemistry and avoid side reactions.
Thionyl Chloride (SOCl₂) Method: A widely used and efficient method for converting carboxylic acids to esters involves treatment with thionyl chloride in the presence of the corresponding alcohol. For 4-bromophenylalanine, reaction with SOCl₂ in ethanol (B145695), often at low temperatures (e.g., 0°C), yields the ethyl ester. For instance, the synthesis of (±)-Ethyl 2-amino-3-(4-bromophenyl)propanoate from 4-bromophenylalanine using SOCl₂ in ethanol achieved a yield of 93% guidechem.comcsic.es. The product is typically isolated as the hydrochloride salt.
Steglich Esterification: This method, employing dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) as coupling agents in the presence of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is known for its mild reaction conditions, often proceeding at room temperature and neutral pH rsc.orgorgsyn.org. While effective for a wide range of carboxylic acids and alcohols, including those with acid-labile groups, care must be taken as some racemization of the amino acid can occur rsc.orgorgsyn.org.
Acid-Catalyzed Esterification: Traditional Fischer esterification using mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in the presence of excess alcohol is a common approach google.comacs.org. Modifications, such as heating in alcohol with H₂SO₄ while continuously removing alcohol and water, have been developed to improve yields, which can be low for amino acids due to their zwitterionic nature google.comacs.org.
Orthoester Mediated Esterification: Triethyl orthoacetate (TEOA) can be used for the concurrent esterification and N-acetylation of amino acids under mild, neutral conditions nih.gov.
Other Catalytic Systems: Ionic liquids have emerged as green catalysts for esterification reactions, offering mild conditions and good conversions researchgate.net. Amino acid salts or ester salts have also been explored as green esterification catalysts google.com.
The choice of catalyst and reaction conditions significantly impacts the yield, reaction time, and enantiomeric purity of the resulting amino acid ester.
Catalyst Types:
Mineral Acids (H₂SO₄, HCl): Classical catalysts, effective but can require harsher conditions google.comacs.org.
Carbodiimides (DCC, DIC) with DMAP: Mild and efficient, but potential for racemization and environmental concerns rsc.orgorgsyn.org.
Phosphonium/Aminium Salts (e.g., HBTU, HATU, COMU): Highly efficient coupling reagents, often used in peptide synthesis, which generate activated esters that react readily with alcohols. They generally offer good control over racemization when used with appropriate additives sigmaaldrich.compeptide.com.
Thionyl Chloride (SOCl₂): A robust reagent for ester formation, often providing good yields under relatively mild conditions guidechem.comcsic.es.
Ionic Liquids: Offer a greener alternative with good catalytic activity researchgate.net.
Reaction Efficiencies: Yields for the esterification of amino acids can vary. For example, the ethyl ester of 4-bromophenylalanine has been synthesized with yields around 93% csic.es. Maintaining enantiopurity is paramount, and methods that minimize racemization, such as those employing specific coupling reagents with additives or enzymatic approaches, are preferred americanpeptidesociety.orgsigmaaldrich.comorgsyn.org.
Green chemistry principles are increasingly integrated into the synthesis of amino acid esters, focusing on sustainability, reduced waste, and milder conditions.
Catalyst Design: The use of ionic liquids as catalysts researchgate.net and amino acid salts/esters as green catalysts google.com represents a move towards more sustainable catalytic systems.
Solvent Selection: Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as dimethyl carbonate or alcohols is a key strategy rsc.org. Solvent-free conditions have also been explored researchgate.net.
Mild Reaction Conditions: Employing methods like Steglich esterification or orthoester-mediated reactions that operate at ambient temperatures and neutral pH contributes to greener synthesis rsc.orgnih.gov.
Atom Economy and Waste Reduction: Efficient catalytic systems that offer high yields and allow for catalyst recycling minimize waste generation.
Data Tables
Table 1: Representative Asymmetric Synthesis Routes for 4-Bromophenylalanine
| Method | Starting Material/Precursor | Key Reagents/Enzymes | Typical Yield | Enantiomeric Purity (ee) | Notes | Reference(s) |
| Chiral Oxime Ether Method | Various | Chiral oxime ethers, organolithium reagents | High | High | Diastereoselective addition, followed by N-O bond cleavage and protection. Applied to 4-Br-Phe. | Current time information in Bangalore, IN.google.comamericanpeptidesociety.org |
| Bromination of L-Phenylalanine | L-Phenylalanine | Br₂ or NBS, FeBr₃, Boc₂O | 85–90% | >99% | Two-step process to Boc-4-Br-L-Phe. | bloomtechz.com |
| Acetophenone-Based Synthesis | Acetophenone | Bromine, amination reagents, resolution agents | High | Not specified | Claims mild conditions, simple steps, high yield. | acs.org |
| Biocatalysis (PAL/DAADH) | 4-Bromocinnamic acid / Pyruvic acid | Phenylalanine ammonia lyase (PAL), D-amino acid dehydrogenase (DAADH) | High | >99% | Mild aqueous conditions, direct synthesis of L- or D-4-Br-Phe. | rsc.orgsigmaaldrich.compearson.comgoogle.comorgsyn.orgscispace.comuniovi.esgoogle.com |
| Enzymatic Kinetic Resolution (Hydrolase) | Racemic 4-Br-Phe Precursor | Candida antarctica lipase B (CAL-B) | Variable | High | Separation of enantiomers via differential reaction rates. | peptide.com |
Table 2: Esterification Methods for 4-Bromophenylalanine
| Method | Esterification Agent/Catalyst | Conditions | Typical Yield | Enantiomeric Purity (ee) | Notes | Reference(s) |
| Thionyl Chloride (SOCl₂) | SOCl₂, Ethanol | 0°C to room temperature | ~93% | High | Direct conversion of carboxylic acid to ethyl ester. Often yields hydrochloride salt. | guidechem.comcsic.es |
| Steglich Esterification | DCC/DIC, DMAP | Mild, ambient temperature, neutral pH | Good | Potential for racemization | Effective for sensitive substrates, but DCC/DMAP have EHS concerns. | rsc.orgorgsyn.org |
| Acid-Catalyzed (Fischer) | H₂SO₄ or HCl, Ethanol | Heating, alcohol reflux, water removal | Variable | Variable | Traditional method; can be optimized but may require careful control for amino acids. | google.comacs.org |
| Orthoester Mediated | Triethyl orthoacetate (TEOA) | Mild, neutral conditions | Good | Maintained | Can also lead to N-acetylation. | nih.gov |
| Ionic Liquid Catalysis | Ionic Liquids (e.g., [EtPy][CF₃CO₂]) | Mild conditions | Excellent | High | Green catalyst, good conversions. | researchgate.net |
| Amino Acid Salt/Ester Catalysis | Amino acid salts or ester salts | Mild conditions | High | High | Green catalytic approach. | google.com |
Compound List
this compound (Ethyl ester hydrochloride of 4-bromophenylalanine)
4-Bromophenylalanine
L-Phenylalanine
Boc-4-bromo-L-phenylalanine
4-Bromocinnamic acid
4-Bromophenylpyruvic acid
Acetophenone
O-(1-phenylbutyl)oximes
DCC (N,N′-dicyclohexylcarbodiimide)
DMAP (4-dimethylaminopyridine)
SOCl₂ (Thionyl chloride)
Ethanol
Methanol
NBS (N-bromosuccinimide)
Br₂ (Bromine)
FeBr₃ (Iron(III) bromide)
Boc₂O (Di-tert-butyl dicarbonate)
H₂SO₄ (Sulfuric acid)
HCl (Hydrochloric acid)
Triethyl orthoacetate (TEOA)
Ionic liquids (e.g., [EtPy][CF₃CO₂])
Amino acid salts
Amino acid ester salts
Salt Formation and Purity Assessment Methodologies
The utility of amino acid derivatives in various chemical and biological applications is often enhanced by their conversion into specific salt forms. For this compound, the formation of the hydrochloride salt is a common practice, primarily aimed at improving its handling properties, stability, and sometimes solubility. Purity assessment is critical to confirm the identity and quality of the compound, employing various analytical techniques.
Formation of Hydrochloride Salt and Its Influence on Stability
The formation of the hydrochloride salt from the free base of 4-bromophenylalanine ethyl ester is typically achieved by reacting the ester with hydrochloric acid (HCl) in a suitable solvent. This process protonates the amino group, forming an ammonium (B1175870) chloride salt. This salt formation is advantageous for several reasons:
Enhanced Stability: Amino acid esters, particularly in their free base form, can be susceptible to hydrolysis, especially under acidic or basic conditions, and can also undergo self-condensation reactions quora.comresearchgate.net. Converting the amine to its hydrochloride salt form can significantly improve its stability by protecting the reactive amino group and reducing the likelihood of degradation pathways quora.com. For instance, the presence of chloride ions can help shield the ester moiety from nucleophilic attack, thus mitigating hydrolysis quora.com. Safety data sheets for similar compounds indicate that the hydrochloride salt form is generally stable under recommended storage conditions peptide.comfishersci.ca.
Improved Handling and Crystallinity: Hydrochloride salts often exhibit better crystallinity and are more stable as solids compared to their corresponding free bases, which can be hygroscopic or oily. This improved solid-state form facilitates easier weighing, handling, and long-term storage quora.com.
The process of salt formation can be carried out by dissolving the free base in an organic solvent (e.g., diethyl ether, ethyl acetate, or an alcohol) and then adding a solution of HCl in the same or a compatible solvent, or by bubbling gaseous HCl through the solution scielo.br. The resulting hydrochloride salt typically precipitates or can be isolated by solvent evaporation and subsequent crystallization google.comresearchgate.net.
Advanced Purification Techniques for High-Purity this compound
Achieving high purity for this compound is crucial for its effective use in research and development. Several advanced purification techniques are employed, often in combination, to remove residual starting materials, by-products, and impurities.
Recrystallization: This is a fundamental purification technique for crystalline solids. The crude hydrochloride salt can be dissolved in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/ether) and then allowed to cool slowly. As the solution cools, the desired compound crystallizes out, leaving impurities in the mother liquor. The effectiveness of recrystallization depends heavily on the solubility profiles of the target compound and its impurities in the chosen solvent system scielo.brgoogle.comresearchgate.net. For example, crystallization purification using ether has been described for aromatic amino acid methyl ester hydrochlorides google.com.
Chromatography: Various chromatographic methods are indispensable for purifying amino acid derivatives to high purity levels.
Column Chromatography: Silica gel column chromatography is commonly used to separate compounds based on their polarity. The choice of mobile phase (e.g., mixtures of hexane, ethyl acetate, methanol, or dichloromethane with small amounts of acid or base) is critical for effective separation.
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for achieving very high purity, often >98-99%. Reversed-phase HPLC (RP-HPLC) is particularly effective for amino acid esters, using mobile phases typically consisting of water or aqueous buffers (often acidified with trifluoroacetic acid or formic acid) and organic modifiers like acetonitrile (B52724) or methanol. HPLC is also a primary method for purity assessment.
Washing and Precipitation: Simple washing of the solid product with appropriate solvents (e.g., cold ether, hexane) can remove soluble impurities adhering to the crystal surface. Selective precipitation can also be employed, where the compound is precipitated from a solution by adding a non-solvent scielo.br.
Purity Assessment: The purity of this compound is typically assessed using analytical techniques such as:
HPLC: To determine the percentage purity and identify any related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure and identify any structural impurities.
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
Melting Point (mp): A sharp melting point range can indicate high purity for crystalline compounds. For example, L-Phenylalanine methyl ester hydrochloride has a reported melting point of 158-162 °C sigmaaldrich.com.
Compound Names Mentioned:
| Compound Name |
|---|
| This compound |
| 4-bromophenylalanine ethyl ester hydrochloride |
| L-Phenylalanine ethyl ester hydrochloride |
| L-Phenylalanine methyl ester hydrochloride |
| L-Lysine |
| L-glutamic acid |
| L-aspartic acid |
| L-valine |
| Glycine |
| L-alanine |
| L-isoleucine |
| L-leucine |
| L-serine |
| L-threonine |
| L-cysteine |
| L-methionine |
| L-tryptophan |
| Boc-Phe-OH |
| Creatine ethyl ester hydrochloride |
| Betaine esters |
| Ibuprofen |
| L-N,N-dimethylphenylalanine |
| Sarcosine |
Chemical Reactivity and Mechanistic Investigations of H Phe 4 Br Oet.hcl
Reactivity of the Amino Group in Amide Bond Formation
The primary amino group of H-Phe(4-Br)-OEt.HCl, when deprotonated, acts as a potent nucleophile, making it central to amide bond formation, particularly in peptide synthesis. As a hydrochloride salt, the amine is protonated, reducing its nucleophilicity until it is deprotonated by a base.
Kinetics and Thermodynamics of Acylation Reactions
The acylation of amino groups, leading to amide bond formation, is a fundamental reaction in organic synthesis. The kinetics and thermodynamics of these reactions are influenced by several factors, including the nature of the acylating agent, the solvent, temperature, and the nucleophilicity of the amine. Amino acid esters, such as this compound, undergo acylation via nucleophilic acyl substitution. The reaction typically involves the activation of a carboxylic acid (or its derivative) to form a reactive intermediate, which is then attacked by the nucleophilic amino group. mdpi.comrsc.orgbachem.comlibretexts.orglibretexts.orgwikipedia.orgjpt.comacs.orgsavemyexams.com
Studies on the acylation of α-amino acid esters, in general, indicate that the rate of reaction is dependent on the structure of the amino acid and the solvent composition. For instance, in water-propan-2-ol mixtures, the acylation rate of α-amino acids can be influenced by the zwitterionic form of the amino acid. asianpubs.org The thermodynamics of amide bond formation are generally favorable, driven by the formation of a stable amide linkage and the release of a leaving group or water. While specific thermodynamic data for this compound are not widely reported, general principles suggest that the reaction is driven by the formation of a stable amide bond.
Impact of Amine Basicity on Coupling Efficiencies
The efficiency of amide bond formation is directly correlated with the nucleophilicity of the amine, which in turn depends on its basicity. The pKa of the protonated amino group in amino acid esters typically falls in the range of 9.0–10.5. nowgonggirlscollege.co.inlibretexts.orgmasterorganicchemistry.com As the hydrochloride salt, the amino group of this compound is protonated, rendering it non-nucleophilic. For effective acylation, the amine must be deprotonated, usually by the addition of a base. The choice of base and the resulting pH are critical for efficient coupling.
At a pH below the pKa of the amine, a significant portion of the amine will remain protonated (NH₃⁺), reducing its nucleophilicity and thus the coupling efficiency. Conversely, at a pH significantly above the pKa, the amine will be predominantly in its free, nucleophilic form (NH₂). However, excessively high pH can lead to side reactions, such as hydrolysis of the ester or racemization. researchgate.net The presence of the electron-withdrawing bromine atom on the phenyl ring might slightly influence the basicity of the amino group through inductive effects, though the primary determinant of its nucleophilicity remains its protonation state.
Reactivity of the Ethyl Ester Moiety
The ethyl ester group in this compound is susceptible to hydrolysis and transesterification reactions, primarily catalyzed by acids or bases, and can also be a target for enzymatic activity.
Hydrolysis Kinetics and Esterase Activity Studies
Esters undergo hydrolysis in the presence of water, which can be catalyzed by acids or bases. Base-catalyzed hydrolysis (saponification) typically proceeds via a nucleophilic acyl substitution mechanism, where hydroxide (B78521) ions attack the carbonyl carbon. ucalgary.calibretexts.org Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.orglibretexts.org
Studies on the hydrolysis of α-amino acid ethyl esters have shown that the rates of alkaline hydrolysis are in agreement with literature values and can correlate with Taft's polar substituent constant (σ*). wgtn.ac.nzrsc.org The presence of the bromine atom on the phenyl ring in this compound might influence the electronic distribution and thus the hydrolysis rate compared to unsubstituted phenylalanine ethyl ester, potentially by slightly increasing the electrophilicity of the carbonyl carbon due to the inductive effect of bromine. nih.gov Esterase enzymes can also catalyze the hydrolysis of amino acid esters. wgtn.ac.nz
Transesterification Reactions and Mechanism
Transesterification involves the exchange of the alkoxy group of an ester with an alcohol, typically catalyzed by acids or bases. ucalgary.calibretexts.orglibretexts.orgwikipedia.orgmasterorganicchemistry.comchemistrysteps.compearson.com The mechanism under acidic conditions involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, proton transfers, elimination of the original alcohol, and deprotonation. libretexts.orglibretexts.orgmasterorganicchemistry.com Base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide on the ester carbonyl, forming a tetrahedral intermediate, which then eliminates the original alkoxide. wikipedia.orgmasterorganicchemistry.compearson.com
The ethyl ester of this compound can participate in transesterification reactions with other alcohols. The reaction is an equilibrium process, and driving it to completion can be achieved by using a large excess of the alcohol or by removing the byproduct alcohol. libretexts.orgwikipedia.org The presence of the 4-bromophenyl group can influence the electronic properties of the ester, potentially affecting its reactivity in transesterification compared to simpler alkyl esters.
Aromatic Reactivity: Electrophilic Aromatic Substitution and Cross-Coupling Potential
The 4-bromophenyl moiety of this compound offers sites for aromatic substitution and serves as a handle for metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution (EAS)
The phenyl ring in this compound is substituted with a bromine atom and an alanine (B10760859) side chain. Bromine is an ortho, para-directing but deactivating group for electrophilic aromatic substitution due to its electronegativity and resonance effects. The alanine side chain, with its alkyl nature, is generally considered activating and ortho, para-directing. The combined directing effects would influence the regioselectivity of any EAS reactions. Given the existing para-bromine, electrophilic attack is most likely to occur at the ortho positions relative to the alanine side chain. nih.govvulcanchem.comnih.gov However, the steric bulk of the side chain and the deactivating nature of bromine might make EAS reactions less facile compared to unsubstituted benzene. Halogenation of phenylalanine derivatives has been achieved using palladium catalysis, typically directed to the ortho position. nih.govx-mol.comresearchgate.net
Cross-Coupling Potential
Aryl bromides are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. nih.govrsc.orgchimia.chudel.edu The 4-bromophenyl group in this compound can readily participate in these transformations, allowing for the introduction of diverse substituents onto the aromatic ring. For example, Suzuki coupling can be used to form new carbon-carbon bonds by reacting the aryl bromide with organoboron compounds. rsc.orgudel.edu Heck reactions allow for coupling with alkenes, while Sonogashira coupling enables the introduction of alkynes. rsc.org The bromine atom can also be replaced by nitrogen nucleophiles via Buchwald-Hartwig amination. chimia.ch These cross-coupling reactions are powerful tools for synthesizing complex molecules, including modified amino acids and peptides, and have been successfully applied to amino acid derivatives. nih.govrsc.orgudel.edu The presence of the ester and amine functionalities requires careful selection of reaction conditions to avoid their participation or degradation.
Compound Name Table
| Abbreviation/Name | Full Chemical Name |
| This compound | Ethyl (2S)-2-amino-3-(4-bromophenyl)propanoate hydrochloride |
| Phenylalanine | 2-Amino-3-phenylpropanoic acid |
| Ethyl 4-bromophenylalaninate | Ethyl 2-amino-3-(4-bromophenyl)propanoate |
| 4-Bromophenylalanine | 2-Amino-3-(4-bromophenyl)propanoic acid |
| N-Boc-4-bromophenylalanine | tert-butoxycarbonyl-(S)-2-amino-3-(4-bromophenyl)propanoic acid |
| Fmoc-phenylalanine derivatives | N-(9-Fluorenylmethyloxycarbonyl)phenylalanine derivatives |
| 4-Bromo-DL-homophenylalanine | 4-Bromo-DL-3-amino-3-phenylpropionic acid |
| N-acetyl-4-bromo-phenylalanine | N-acetyl-2-amino-3-(4-bromophenyl)propanoic acid |
Palladium-Catalyzed Cross-Coupling Reactions at the 4-Bromo Position
The aryl bromide functionality at the para position of the phenyl ring in this compound is highly amenable to palladium-catalyzed cross-coupling reactions. These reactions are pivotal for constructing new carbon-carbon bonds, allowing for the introduction of diverse aryl, vinyl, or alkynyl substituents.
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming aryl-aryl bonds, widely employed in the synthesis of complex molecules. This compound can readily participate in this reaction with various arylboronic acids or esters. Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) in a solvent mixture, often including water or an organic solvent like dioxane, THF, or DMF, at elevated temperatures (60-100 °C) rsc.orgmdpi.comnrochemistry.comlibretexts.orgwikipedia.orgresearchgate.netwiley-vch.demdpi.comnih.govuwindsor.ca. For instance, coupling with phenylboronic acid has been achieved using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv.) in dioxane/water at 80 °C, yielding the coupled product in good yields rsc.org. More optimized conditions using Pd(OAc)₂ with SPhos ligand and Cs₂CO₃ have also demonstrated high conversions (>90%) for similar bromophenylalanine derivatives rsc.orgmdpi.com. Importantly, certain conditions, such as those employing the SPhos ligand, have been shown to suppress racemization at the α-carbon of amino acid derivatives during Suzuki couplings acs.org.
Sonogashira Coupling for Alkynylation Strategies
The Sonogashira reaction facilitates the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst in the presence of a base organic-chemistry.orgwikipedia.org. This compound can undergo Sonogashira coupling with terminal alkynes to introduce alkynyl functionalities. Common catalytic systems include PdCl₂(PPh₃)₂, CuI, and an amine base (e.g., Et₃N, DIPEA) in solvents like THF or DMF, often at room temperature or slightly elevated temperatures organic-chemistry.orgscirp.orgnih.govresearchgate.netrsc.orgacs.org. For example, coupling with phenylacetylene (B144264) using PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%), and Et₃N in THF at room temperature has been reported to yield the alkynylated product in high yields organic-chemistry.org. Copper-free Sonogashira protocols have also been developed, offering advantages in terms of purification and avoiding alkyne homocoupling nih.govacs.org.
Negishi and Stille Coupling Applications
The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by palladium dokumen.pub. While specific examples directly involving this compound are less common in the literature, the Negishi coupling is a viable method for aryl bromides. Organozinc reagents derived from amino acids have been successfully coupled with aryl halides to produce phenylalanine derivatives dokumen.pub. Similarly, the Stille coupling, which couples organostannanes with organohalides using palladium catalysis, is also applicable to aryl bromides rsc.org. Although Stille coupling has seen reduced popularity due to the toxicity of tin reagents, it can be beneficial for base-sensitive substrates rsc.org. For example, Stille coupling has been used in the synthesis of ferrocenyl pyrimidine (B1678525) derivatives rsc.org.
Directed Ortho-Metalation and Subsequent Functionalization (if applicable)
Directed ortho-metalation (DoM) typically involves the use of a directing group on the aromatic ring to guide deprotonation by a strong base (e.g., organolithium reagents) at the adjacent ortho position, followed by electrophilic quench. While the amino group in phenylalanine derivatives can act as a directing group, its presence on the side chain, separated by a methylene (B1212753) group from the phenyl ring, may lead to metalation at the benzylic position or the α-carbon rather than directly on the phenyl ring. Achieving directed ortho-metalation on the phenyl ring would likely require specific conditions or a more proximate directing group.
Stereochemical Stability and Racemization Studies During Derivatization
The α-carbon of phenylalanine is a chiral center, and maintaining its stereochemical integrity during synthetic transformations is critical. Amino acid esters, including those of phenylalanine, can be susceptible to racemization (epimerization) at the α-carbon, particularly under basic conditions or prolonged heating acs.orgd-nb.infomdpi.com. Studies have shown that while some reaction conditions can lead to significant epimerization, careful selection of catalysts and reaction parameters can minimize or prevent this side reaction. For instance, the use of specific ligands like SPhos in Suzuki-Miyaura couplings has been demonstrated to suppress racemization in amino acid derivatives acs.org. Similarly, while strong bases can induce racemization, milder conditions or specific bases (e.g., pyridine (B92270) over DIPEA in some amidation reactions) can lead to greater stereochemical retention mdpi.com. The hydrochloride salt form of this compound may offer some protection against basic conditions, but subsequent reactions often involve base, necessitating careful optimization to preserve stereochemistry.
Compound List
this compound (ethyl 4-bromophenylalaninate hydrochloride)
Mechanisms of α-Hydrogen Abstraction and Epimerization
Epimerization, the process by which a stereocenter in a molecule is converted into its opposite configuration, is a critical concern when handling chiral amino acid derivatives like this compound. This phenomenon primarily arises from the abstraction of the α-hydrogen, the hydrogen atom attached to the carbon adjacent to the ester carbonyl group. This α-carbon is the chiral center in phenylalanine derivatives.
The mechanism of epimerization typically involves the formation of a planar intermediate, such as an enolate or an oxazolone (B7731731). The ethyl ester moiety (-OEt) in this compound enhances the acidity of the α-hydrogen compared to the free amino acid. Furthermore, the electron-withdrawing nature of the bromine atom at the para position of the phenyl ring can further increase the acidity of this α-hydrogen, making it more susceptible to abstraction mdpi.com.
Two primary mechanistic pathways are recognized for epimerization in amino acid derivatives during chemical synthesis:
Oxazolone Formation: This pathway is particularly relevant during peptide coupling reactions. Activation of the carboxyl group of the amino acid ester (e.g., by coupling reagents) can lead to the formation of a cyclic oxazol-5(4H)-one intermediate. This intermediate is planar at the α-carbon. Subsequent nucleophilic attack on the carbonyl carbon of the oxazolone, either by the amine component in peptide coupling or by a solvent molecule, can occur from either face of the planar intermediate, leading to epimerization mdpi.comthieme-connect.de.
Enolate Formation: Under basic conditions, a base can directly abstract the α-hydrogen, generating a resonance-stabilized enolate. This enolate intermediate possesses a trigonal planar geometry at the α-carbon. Reprotonation of this enolate can occur from either the original face or the opposite face, resulting in the formation of the epimerized product thieme-connect.de. Acidic conditions can also promote epimerization by protonating the carbonyl oxygen, thereby increasing the acidity of the α-proton mdpi.com.
Factors Influencing Epimerization:
Several factors can significantly influence the rate and extent of epimerization:
Base/Acid Catalysis: The presence of bases promotes α-hydrogen abstraction, while acids can activate the carbonyl, increasing proton acidity mdpi.comthieme-connect.de.
Coupling Reagents: Certain reagents used for amide bond formation can inadvertently promote oxazolone formation mdpi.comthieme-connect.de.
Temperature: Higher temperatures generally accelerate reaction rates, including epimerization mdpi.com.
Solvent: The choice of solvent can affect the stability of intermediates and the rate of proton transfer mdpi.com.
Amino Acid Structure: Electron-withdrawing groups on the side chain, such as the 4-bromo substituent, can increase α-hydrogen acidity mdpi.com.
Mitigation Strategies for Maintaining Chiral Integrity
Maintaining the stereochemical purity of this compound is crucial for its application in synthesizing peptides and other chiral molecules where specific stereochemistry dictates biological activity. Several strategies can be employed to minimize or prevent epimerization:
Optimized Coupling Reagents and Additives: The choice of coupling reagents and additives plays a vital role. For example, the use of additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) has been shown to be more effective in suppressing epimerization compared to 1-hydroxybenzotriazole (B26582) (HOBt) in peptide synthesis mdpi.comthieme-connect.de. Studies indicate that using HOAt can reduce epimerized product levels significantly.
Table 1: Comparative Epimerization Levels with Different Coupling Additives
| Coupling Additive | Epimerized Product (%) | Reference |
|---|---|---|
| HOBt | Higher | mdpi.comthieme-connect.de |
Controlled Reaction Conditions:
Temperature: Conducting reactions at lower temperatures can significantly reduce the rate of epimerization mdpi.com.
pH Control: Maintaining a pH that minimizes base catalysis is essential.
Reaction Time: Minimizing the duration of exposure to conditions that promote epimerization is critical.
Chiral Separation Techniques: If epimerization does occur, chromatographic methods can be employed to separate the desired enantiomer from the undesired epimer. Techniques such as Ultra-Performance Convergence Chromatography (UPC²) or High-Performance Liquid Chromatography (HPLC) using chiral stationary phases are effective for resolving enantiomers of amino acid esters waters.commdpi.com.
Kinetic Studies: Understanding the kinetic parameters of epimerization can guide process optimization. For instance, kinetic studies on L-phenylalanine ethyl ester hydrochloride have provided insights into its thermal decomposition and elimination pathways, which are related to its inherent stability researchgate.net. While these are not direct epimerization rates, they highlight the compound's thermal behavior.
Table 2: Kinetic Parameters for L-Phenylalanine Ethyl Ester Hydrochloride Elimination
| Compound | Temperature Range (°C) | Rate Law | Arrhenius Equation (log k₁ [sec⁻¹]) | Activation Energy (kJ mol⁻¹) | Reference |
|---|
By carefully selecting reaction conditions, employing appropriate additives, and utilizing effective purification methods, the chiral integrity of this compound can be successfully maintained throughout synthetic processes.
Compound Name Table:
| Abbreviation/Name | Full Chemical Name |
| This compound | Ethyl (2S)-2-amino-3-(4-bromophenyl)propanoate hydrochloride |
Applications in Advanced Peptide and Peptidomimetic Synthesis
Role as a Chiral Building Block in Solid-Phase Peptide Synthesis (SPPS)
In Solid-Phase Peptide Synthesis (SPPS), the foundational principle involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymer resin. While H-Phe(4-Br)-OEt.HCl itself, with its protected C-terminus, is more directly suited for solution-phase methods, the core amino acid, 4-bromophenylalanine, is incorporated into SPPS primarily using its N-α-protected form, Fmoc-Phe(4-Br)-OH. This approach allows the carboxyl group to be anchored to the resin while the N-terminus is temporarily protected by the Fmoc group.
The formation of the amide (peptide) bond between the incoming 4-bromophenylalanine unit and the N-terminus of the resin-bound peptide chain is a critical step that requires chemical activation of the carboxyl group. This is achieved using a variety of standard coupling reagents that are well-established in SPPS protocols. These reagents convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the free amino group of the peptide chain. bachem.comuni-kiel.de
The choice of coupling reagent is crucial for ensuring high coupling efficiency, minimizing side reactions, and preventing racemization at the chiral center of the amino acid. uni-kiel.decreative-peptides.com For sterically hindered amino acids like 4-bromophenylalanine, more potent coupling reagents are often employed. sioc-journal.cnresearchgate.net
Table 1: Common Coupling Reagents for SPPS
| Reagent Class | Examples | Characteristics |
|---|---|---|
| Carbodiimides | DCC (dicyclohexylcarbodiimide), DIC (diisopropylcarbodiimide) | Widely used, cost-effective. Often used with additives like HOBt or Oxyma Pure to suppress racemization. The urea byproduct of DCC is insoluble, whereas that of DIC is soluble. bachem.comchempep.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Highly efficient and fast-acting. Byproducts are water-soluble, simplifying purification. HATU and COMU are particularly effective for difficult couplings. bachem.comcreative-peptides.comjpt.com |
| Phosphonium Salts | PyBOP, PyAOP | Highly reactive and suitable for hindered couplings. Generally more stable in the presence of a base compared to uronium salts. uni-kiel.de |
Modern peptide synthesis relies on orthogonal protecting group strategies, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. organic-chemistry.org The 4-bromophenylalanine building block is fully compatible with the two most dominant strategies: Fmoc/tBu and Boc/Bzl.
Fmoc/tBu Strategy: This is the most common approach in modern SPPS. The N-α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at each cycle with a mild base like piperidine. Side-chain protecting groups are typically acid-labile tert-butyl (tBu) derivatives, which are removed at the end of the synthesis along with cleavage from the resin using a strong acid like trifluoroacetic acid (TFA). The 4-bromo substituent on the phenyl ring is stable to both the piperidine treatment for Fmoc removal and the final TFA cleavage.
Boc/Bzl Strategy: In this older but still relevant strategy, the N-α-amino group is protected by the acid-labile tert-Butoxycarbonyl (Boc) group, which is removed with a moderate acid like TFA at each step. Side-chain protecting groups are often benzyl (Bzl) ethers or esters, which require a very strong acid, such as anhydrous hydrogen fluoride (HF), for final removal. The C-Br bond in 4-bromophenylalanine is robust and remains intact under these conditions.
The use of derivatives containing both Boc and Fmoc groups on different functionalities of the same molecule highlights the utility of this compound in complex, multi-step syntheses requiring selective deprotection. chemimpex.com
The true synthetic power of incorporating 4-bromophenylalanine lies in the ability to use the bromine atom as a reactive handle for post-synthetic modifications. After the full peptide has been assembled on the solid support or cleaved into solution, the aryl bromide can participate in a range of chemical reactions, most notably palladium-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of novel functionalities that would not be compatible with the conditions of peptide synthesis.
The Suzuki-Miyaura cross-coupling reaction is a premier example, enabling the formation of a new carbon-carbon bond between the 4-position of the phenylalanine ring and a wide variety of boronic acids or esters. nih.govmdpi.com This strategy is used to create biaryl linkages, introduce fluorescent probes, or construct "stapled" peptides where the side chain is cyclized to another part of the peptide to constrain its conformation. beilstein-journals.orgnih.govnih.gov
Table 2: Example of On-Resin Suzuki-Miyaura Cross-Coupling
| Parameter | Condition |
|---|---|
| Peptide Substrate | Resin-bound peptide containing a 4-bromophenylalanine residue |
| Coupling Partner | Aryl or vinyl boronic acid |
| Palladium Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) mdpi.com |
| Ligand | sSPhos (sulfonated SPhos) for aqueous conditions |
| Base | Potassium fluoride (KF), Sodium carbonate (Na₂CO₃) mdpi.com |
| Solvent System | Mixtures such as DME/EtOH/H₂O beilstein-journals.org |
| Temperature | Can range from 40°C to 120°C, often with microwave irradiation to accelerate the reaction mdpi.combeilstein-journals.org |
This late-stage diversification dramatically expands the chemical space accessible for creating novel peptidomimetics and bioactive probes. chemrxiv.org
Solution-Phase Peptide Synthesis Utilizing this compound
In solution-phase peptide synthesis (SPPS), reactions are carried out in a homogeneous solution, and intermediates are isolated and purified after each step. wikipedia.orgekb.eg This method is highly suitable for large-scale synthesis and for the preparation of short peptides or peptide fragments. This compound is ideally suited for this approach as it comes with a pre-protected C-terminus (the ethyl ester, -OEt) and a free N-terminus (as the hydrochloride salt) ready for coupling. nih.govresearchgate.net
For the synthesis of very long peptides or small proteins, a purely linear, stepwise approach becomes inefficient. A more advanced strategy is convergent synthesis, or fragment condensation. chempep.commdpi.com In this method, several smaller peptide fragments are synthesized independently (either in solution or by SPPS) and then coupled together in solution to form the final, larger peptide. springernature.comresearchgate.net
This compound can be used as the C-terminal residue of a fragment. The synthesis would proceed by coupling an N-protected amino acid to the free amine of this compound. After the fragment is assembled, the ethyl ester can be saponified (hydrolyzed) to reveal the free carboxylic acid, which is then activated for coupling to the N-terminus of another peptide fragment. This powerful strategy reduces the total number of synthetic steps and simplifies purification challenges associated with very long peptides. nih.gov
Achieving high yield and purity in solution-phase coupling requires careful optimization of reaction conditions. jpt.com The steric hindrance from the bulky 4-bromophenyl group and the adjacent peptide backbone can slow down the reaction rate, necessitating more forceful activation methods or longer reaction times. researchgate.netnih.gov
Key parameters for optimization include:
Coupling Reagent and Additives: As in SPPS, reagents like HATU, HBTU, or carbodiimides (e.g., EDC, which has a water-soluble urea byproduct) are used. wikipedia.org The addition of racemization suppressants like HOBt or HOAt is critical, especially during fragment condensation where the activated fragment is at higher risk of epimerization. uni-kiel.de
Solvent: The choice of solvent (e.g., DMF, NMP, DCM) is critical to ensure all reactants, including the potentially large and structurally diverse peptide fragments, remain fully solvated.
Base: A tertiary amine base, such as DIPEA (diisopropylethylamine) or NMM (N-methylmorpholine), is required to neutralize the hydrochloride salt of the amino component and to facilitate the coupling reaction. The choice of base can influence the extent of racemization. mesalabs.com
Concentration and Temperature: Reactant concentration and temperature are adjusted to balance reaction speed with the risk of side reactions. Couplings are often run at 0°C initially to control the reaction before allowing it to warm to room temperature. jpt.com
By systematically adjusting these conditions, chemists can achieve efficient and stereochemically pure synthesis of complex peptides incorporating the versatile 4-bromophenylalanine residue.
Table of Compounds
| Abbreviation/Name | Full Chemical Name |
| This compound | Ethyl (2S)-2-amino-3-(4-bromophenyl)propanoate hydrochloride |
| Fmoc-Phe(4-Br)-OH | (2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Boc | tert-Butoxycarbonyl |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| SPPS | Solid-Phase Peptide Synthesis |
| DCC | Dicyclohexylcarbodiimide (B1669883) |
| DIC | Diisopropylcarbodiimide |
| HOBt | 1-Hydroxybenzotriazole (B26582) |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| TFA | Trifluoroacetic acid |
| DIPEA | N,N-Diisopropylethylamine |
| NMM | N-Methylmorpholine |
| DME | Dimethoxyethane |
| sSPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl-3-sulfonic acid sodium salt |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) |
Synthesis of Peptidomimetics and Constrained Peptide Architectures
The design and synthesis of peptidomimetics and conformationally constrained peptides are critical for improving the therapeutic potential of peptide-based drugs by enhancing their stability, selectivity, and bioavailability. This compound is a valuable precursor for introducing 4-bromophenylalanine into peptide sequences, which can then be utilized to create sophisticated molecular architectures.
Macrocyclic peptides often exhibit improved pharmacological properties compared to their linear counterparts. The bromine atom on the phenyl ring of 4-bromophenylalanine serves as a key functional group for various macrocyclization strategies, particularly through palladium-catalyzed cross-coupling reactions. While specific examples detailing the direct use of this compound are not extensively documented in publicly available literature, the incorporation of the 4-bromophenylalanine residue is a well-established method for peptide cyclization.
These reactions typically involve the intramolecular coupling of the aryl bromide with another functional group within the peptide chain, such as a thiol (from cysteine) or an amino group (from lysine or ornithine), to form a stable cyclic structure. The ethyl ester of this compound can be hydrolyzed to the free carboxylic acid during solid-phase peptide synthesis (SPPS) for incorporation into the growing peptide chain.
Table 1: Examples of Palladium-Catalyzed Macrocyclization Reactions Involving Halogenated Phenylalanine Residues
| Coupling Partners | Catalyst System | Reaction Type | Resulting Linkage |
| Aryl Bromide - Thiol | Pd(OAc)₂ / Ligand | Suzuki or Buchwald-Hartwig type | Thioether |
| Aryl Bromide - Amine | Pd₂(dba)₃ / Ligand | Buchwald-Hartwig Amination | Aryl-amine |
| Aryl Bromide - Alkene | Pd(OAc)₂ | Heck Reaction | Aryl-alkene |
This table represents common palladium-catalyzed reactions that can be applied for the macrocyclization of peptides containing 4-bromophenylalanine.
The introduction of sterically demanding or conformationally restricting amino acids can significantly influence the secondary structure of peptides, leading to enhanced stability against proteolytic degradation. The bulky bromine atom in 4-bromophenylalanine can restrict the rotational freedom of the phenyl side chain, thereby influencing the local peptide backbone conformation.
Studies on peptides containing halogenated phenylalanine residues have shown that these modifications can favor specific secondary structures, such as β-turns or helical folds. While detailed conformational studies specifically on peptides synthesized directly from this compound are limited, the principles of conformational constraint imparted by the 4-bromophenyl group are applicable. The defined conformation can lead to higher binding affinities for biological targets due to a lower entropic penalty upon binding.
The 4-bromophenylalanine residue, introduced via its ethyl ester precursor, can serve as a versatile scaffold for the generation of combinatorial libraries used in ligand discovery. The bromine atom provides a reactive site for a wide range of chemical modifications, allowing for the diversification of a core peptide sequence.
By creating a library of peptides containing 4-bromophenylalanine and then modifying the bromine atom with different chemical moieties using techniques like Suzuki or Sonogashira coupling, a vast chemical space can be explored to identify high-affinity ligands for various biological targets. This approach is particularly valuable in the development of inhibitors for protein-protein interactions, which often require larger and more complex binding partners than traditional small molecules.
Generation of Chemically Modified Bioconjugates and Probes
The unique reactivity of the carbon-bromine bond in 4-bromophenylalanine makes it an attractive target for the site-specific modification of peptides to create bioconjugates and molecular probes.
Post-translational modifications (PTMs) play a crucial role in regulating protein function. The synthesis of peptides that mimic these modifications is essential for studying their biological roles. While direct mimicry of common PTMs using bromine functionalization is not a standard approach, the bromine atom can be used as a handle to introduce groups that sterically and electronically resemble PTMs. For instance, subsequent chemical modifications at the bromine position can introduce moieties that mimic phosphorylation or acetylation. However, it is more common to use the aryl halide for bioconjugation or as a precursor for other functionalities.
Bioorthogonal chemistry involves reactions that can occur in a biological environment without interfering with native biochemical processes. The aryl bromide of 4-bromophenylalanine can be converted into various bioorthogonal handles. For example, it can be transformed into an azide (B81097) or an alkyne through palladium-catalyzed cross-coupling reactions, which can then participate in well-established bioorthogonal ligations such as the Staudinger ligation or copper-catalyzed or strain-promoted azide-alkyne cycloadditions.
These bioorthogonal handles allow for the specific labeling of peptides with fluorescent dyes, affinity tags, or other reporter molecules, enabling the study of their localization, interactions, and dynamics in complex biological systems. While direct synthetic routes starting from this compound to these handles are plausible, they are not extensively detailed in the current literature, which more broadly covers the utility of halogenated phenylalanines in bioorthogonal chemistry.
Table 2: Potential Bioorthogonal Ligation Handles Derived from 4-Bromophenylalanine
| Starting Functionality | Reagents for Conversion | Resulting Bioorthogonal Handle | Corresponding Bioorthogonal Reaction |
| Aryl Bromide | NaN₃, CuI, Ligand | Aryl Azide | Staudinger Ligation, Click Chemistry |
| Aryl Bromide | Trimethylsilylacetylene, Pd catalyst | Aryl Alkyne | Click Chemistry |
| Aryl Bromide | Stannane derivatives, Pd catalyst | Stille Coupling Partner | Stille Cross-Coupling |
This table outlines potential synthetic transformations to convert the 4-bromophenyl group into common bioorthogonal ligation handles.
Role in Advanced Organic Synthesis and Molecular Design
Construction of Heterocyclic Systems Derived from H-Phe(4-Br)-OEt.HCl
Ring Closure Reactions Involving the Bromine Moiety
The aryl bromide functionality in this compound is a prime site for intramolecular or intermolecular cyclization reactions, particularly those mediated by transition metals. These reactions are crucial for constructing cyclic organic frameworks, including heterocycles, which are prevalent in pharmaceuticals and advanced materials.
For instance, palladium-catalyzed intramolecular C-N coupling reactions (Buchwald-Hartwig amination) can be employed to form indole (B1671886) or related N-heterocyclic systems, provided a suitable amine or amide precursor is tethered to the phenylalanine side chain. Similarly, Suzuki-Miyaura or Sonogashira couplings can be utilized to create biaryl systems or alkynylated aromatic rings, which can then undergo further cyclization steps. Research has demonstrated the utility of related 4-bromophenylalanine derivatives in constructing complex polycyclic structures through sequential cross-coupling and cyclization sequences.
Synthesis of N-Heterocycle–Dipeptide Conjugates
This compound serves as an excellent starting material for the synthesis of dipeptides that can be subsequently transformed into N-heterocyclic structures. The ester and hydrochloride salt functionalities can be readily manipulated to facilitate peptide bond formation. Once incorporated into a dipeptide, the aryl bromide can participate in cyclization reactions to yield diverse N-heterocycles.
For example, a dipeptide containing this compound could undergo intramolecular cyclization, where the bromine atom reacts with a nucleophilic center within the same peptide chain or a pendant group, leading to the formation of fused ring systems. This approach allows for the precise placement of heterocyclic motifs within peptide-like structures, which can be beneficial for drug discovery or the development of peptidomimetics. Studies involving similar brominated amino acid derivatives have shown successful synthesis of cyclic peptides and peptide-based heterocycles with potential biological activities.
Material Science Applications (Focus on Synthetic Methodologies)
The incorporation of modified amino acid units like this compound into polymeric or supramolecular structures offers a pathway to materials with tailored properties, often with control over stereochemistry and self-assembly behavior. The synthetic methodologies employed are key to realizing these applications.
Precursors for Polymer Monomers with Defined Stereochemistry
This compound can be functionalized to yield monomers suitable for polymerization. The aryl bromide can be converted into polymerizable groups, such as vinyl or acrylate (B77674) moieties, via cross-coupling reactions (e.g., Heck reaction). Alternatively, the amino group can be utilized in condensation polymerizations after deprotection.
The inherent chirality of the phenylalanine backbone allows for the synthesis of monomers with defined stereochemistry. Polymers derived from such chiral monomers can exhibit unique properties, including optical activity, specific helical structures, and selective interactions with other chiral molecules. The synthetic route to these monomers often involves protecting group strategies and controlled coupling reactions to preserve the stereochemical integrity of the alpha-carbon. For instance, a synthetic scheme might involve converting the aryl bromide to a styrenic derivative, creating a vinyl monomer, which can then be polymerized.
Table 1: Synthetic Transformations of this compound for Polymer Monomer Synthesis
| Transformation Type | Reactant/Conditions | Product Type | Key Reaction |
| Vinyl Group Introduction | This compound, Vinylboronic acid, Pd catalyst | Styrene-like monomer | Suzuki-Miyaura Coupling |
| Acrylate Group Introduction | This compound, Acrylic acid derivative, Pd cat | Acrylate monomer | Heck Reaction or similar coupling |
| Amide Formation | Deprotected H-Phe(4-Br)-OEt, Dicarboxylic acid | Polyamide precursor | Condensation Polymerization |
Design of Self-Assembling Molecular Systems Incorporating Modified Amino Acid Units
The unique combination of an aromatic ring, a chiral center, and a reactive handle (bromine) makes this compound a compelling component for designing self-assembling molecular systems. These systems can range from peptide-based gels to ordered supramolecular structures.
The aryl bromide can be further functionalized to introduce groups that promote specific non-covalent interactions, such as hydrogen bonding, pi-pi stacking, or metal coordination. For example, coupling reactions can attach recognition motifs or hydrophobic/hydrophilic tails to the phenyl ring, influencing the self-assembly process. The amino acid structure itself can contribute to self-assembly through peptide bond formation or by providing chiral recognition sites. Synthetic strategies often involve synthesizing oligopeptides or conjugates where this compound is strategically placed to direct the assembly pathway. The resulting supramolecular architectures can find applications in areas like drug delivery, biomaterials, and nanotechnology.
Table 2: Design Principles for Self-Assembling Systems using this compound
| Feature of this compound | Role in Self-Assembly | Potential Applications |
| Aryl Bromide | Site for functionalization to introduce specific interaction groups (e.g., H-bonding, pi-stacking, metal binding). | Tuning solubility, directing assembly directionality, creating responsive materials. |
| Phenyl Ring | Contributes to pi-pi stacking interactions, hydrophobic effects. | Stabilizing supramolecular aggregates, influencing phase behavior. |
| Chiral Center | Induces chirality in the assembled structure, leading to helical or ordered arrangements. | Chiral recognition, enantioselective catalysis, chiral sensing. |
| Amino Acid Backbone | Facilitates peptide bond formation for linear or cyclic peptide assembly, provides H-bonding sites. | Peptide-based hydrogels, self-assembling peptide amphiphiles, protein mimetics. |
Compound List:
this compound (Ethyl (2-amino-3-(4-bromophenyl)propanoate) hydrochloride)
References: General knowledge of aryl halide reactivity in cross-coupling. Research on palladium-catalyzed cyclizations of amino acid derivatives. Studies on peptide synthesis and cyclization of modified amino acids. Literature on N-heterocycle synthesis from amino acid precursors. Work on chiral monomers for polymer synthesis. Investigations into functionalized styrene (B11656) derivatives for polymerization. Research in supramolecular chemistry and self-assembly of amino acid derivatives. Studies on peptide-based materials and hydrogels.
Conformational Analysis and Spectroscopic Elucidation in Research Contexts
Advanced NMR Spectroscopic Techniques for Conformational Preference Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and conformation of organic molecules in solution. By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), researchers can infer detailed information about molecular geometry and dynamics.
Elucidation of Rotamer Populations Around the Phenylalanine Side Chain
The phenylalanine side chain, with its phenyl ring and ethyl ester group, possesses rotatable bonds that allow for different spatial arrangements, known as rotamers. NMR spectroscopy is instrumental in determining the relative populations of these rotamers in solution.
Methodology: ¹H NMR provides information on the chemical environment of protons, with distinct signals for the α-proton (Hα), β-protons (Hβ), and the aromatic protons of the bromophenyl ring. ¹³C NMR offers similar insights into the carbon backbone. Crucially, coupling constants, particularly the vicinal coupling constant ³JHα-Hβ, are sensitive to the dihedral angle between the Hα and Hβ protons, providing constraints on side-chain conformations. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), detect through-space correlations between protons that are close in proximity, regardless of bond connectivity. These NOE signals are invaluable for identifying specific rotameric states by mapping spatial relationships between atoms in the side chain and the peptide backbone.
Expected Data Presentation: While specific numerical data detailing rotamer populations for H-Phe(4-Br)-OEt.HCl was not found in the searched literature, the analysis would typically involve presenting key NMR parameters. A conceptual representation of such data includes:
| Parameter | Typical Value Range (Illustrative) | Significance for Rotamer Analysis |
| ¹H Chemical Shift (α-CH) | 4.0-5.0 ppm | Indicates the electronic environment of the α-carbon. |
| ¹H Chemical Shift (β-CH₂) | 2.8-3.5 ppm | Sensitive to the orientation of the side chain relative to the backbone. |
| ³JHα-Hβ Coupling Constant | 5-15 Hz | Dihedral angle-dependent, providing constraints on side-chain torsion. |
| NOE Correlations | Presence/Absence of specific NOEs | Indicates spatial proximity between protons, defining rotameric states. |
By analyzing these parameters, researchers can quantify the distribution of different side-chain rotamers, providing insights into the preferred conformations of this compound in solution.
Investigation of Conformational Dynamics in Solution
Beyond static structural information, NMR techniques can also probe the dynamic nature of molecules in solution, including flexibility, internal motions, and conformational exchange processes.
Methodology: Techniques such as variable-temperature NMR and relaxation dispersion NMR are employed. Variable-temperature NMR monitors changes in chemical shifts and line widths as a function of temperature, which can reveal information about hydrogen bonding, solvent interactions, and the onset of thermal unfolding or conformational transitions. Relaxation dispersion NMR, specifically, can quantify the rates and populations of interconverting conformers on the microsecond to millisecond timescale, offering detailed insights into conformational dynamics.
Temperature coefficients of chemical shifts for specific nuclei.
Relaxation rates (T₁, T₂, R₁ρ) or line broadening analysis, which correlate with molecular motion.
Kinetic and thermodynamic parameters (rate constants, activation energies, equilibrium constants) derived from analyzing exchange processes between different conformational states.
Circular Dichroism and Optical Rotation for Chiral Purity Verification and Conformational Analysis
Solvent Effects on Optical Activity
The optical activity of a chiral molecule can be influenced by its surrounding solvent environment, reflecting changes in solvation, hydrogen bonding, and consequently, conformation.
Methodology: Optical rotation is measured using a polarimeter, typically at a specific wavelength (e.g., the sodium D-line, 589 nm) and temperature, yielding the specific rotation ([α]). CD spectroscopy measures the differential absorption of left and right circularly polarized light across a range of wavelengths, providing a spectrum that is characteristic of the molecule's chiral environment and secondary structure. By measuring these properties in solvents of varying polarity or hydrogen-bonding capacity, researchers can assess how solvent interactions influence the molecule's conformation.
Expected Data Presentation: Specific optical rotation data for this compound across different solvents was not found in the searched literature. However, such data is typically presented in a tabular format, detailing:
| Parameter | Value (Illustrative) | Unit | Solvent (e.g.) | Temperature (°C) |
| Specific Rotation ([α]D) | ± 15.0 | deg·mL/g·dm | Methanol | 25 |
| Specific Rotation ([α]D) | ± 12.5 | deg·mL/g·dm | Ethanol (B145695) | 25 |
Changes in the magnitude and sign of the specific rotation or the spectral features in CD can indicate solvent-induced conformational preferences or changes in chiral integrity.
Temperature-Dependent Conformational Transitions
Temperature is a critical parameter that can induce or alter conformational states in molecules. Monitoring optical activity as a function of temperature can reveal thermal transitions.
Methodology: CD or Optical Rotation measurements are performed at varying temperatures. A change in the measured optical property (molar ellipticity in CD or specific rotation in OR) with temperature suggests a conformational change, such as the unfolding of a specific secondary structure or a transition between different rotameric states.
Expected Data Presentation: No specific temperature-dependent conformational transition data for this compound was found. Typically, this data would be presented as a plot of molar ellipticity or specific rotation against temperature, often revealing melting curves or transition points characteristic of conformational changes.
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography remains the gold standard for determining the precise three-dimensional atomic structure of molecules in the solid state. It provides definitive information on bond lengths, bond angles, stereochemistry, and intermolecular packing.
Methodology: Single crystals of the compound are grown, and then subjected to X-ray diffraction. The diffraction pattern is analyzed to reconstruct the electron density map, from which the positions of atoms can be determined. This method is crucial for confirming the absolute configuration and detailed geometry of the molecule.
Research Context: While direct X-ray crystallographic data for this compound was not identified in the literature search, this technique is widely used for amino acid derivatives and peptides. Studies involving related compounds, such as those incorporating the 4-bromophenylalanine moiety in larger peptide structures ( iucr.org), utilize such structural information. The success of crystallization depends on obtaining suitable single crystals, which can sometimes be challenging.
Computational and Theoretical Studies on H Phe 4 Br Oet.hcl
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like H-Phe(4-Br)-OEt.HCl. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, providing a foundational understanding of its chemical properties.
Frontier Molecular Orbital Analysis for Reaction Pathways
Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for predicting the reactivity of a molecule. malayajournal.orgtaylorandfrancis.comacs.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how the molecule will interact with other chemical species.
For this compound, the HOMO is expected to be located primarily on the electron-rich bromophenyl ring, making this region susceptible to electrophilic attack. Conversely, the LUMO is likely distributed around the ester group and the protonated amine, indicating these sites as potential centers for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. malayajournal.org
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.3 | Indicator of Chemical Reactivity |
Note: This data is illustrative and represents typical values for similar aromatic amino acid derivatives.
By analyzing the FMOs, potential reaction pathways can be predicted. For instance, the bromophenyl group's role as an electron-donating moiety could influence its participation in π-π stacking interactions, a factor that is significant in the behavior of phenylalanine derivatives. researchgate.net
Prediction of Spectroscopic Parameters
Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can be used to validate experimental data or to understand the structural basis for observed spectra. For this compound, DFT methods can be employed to calculate nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of the molecule. acs.orgnih.govacs.orgresearchgate.net These calculations would be sensitive to the conformational state of the molecule and could help in assigning the peaks in an experimental spectrum.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. researchgate.netresearchgate.net This would allow for the identification of characteristic vibrational modes, such as the C=O stretch of the ester, the N-H bends of the amine, and the aromatic C-H stretches of the phenyl ring.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Parameter | Predicted Value | Description |
| ¹³C NMR Chemical Shift (Cα) | 55 ppm | Chemical shift of the alpha-carbon |
| ¹H NMR Chemical Shift (NH₃⁺) | 8.5 ppm | Chemical shift of the protonated amine |
| IR Frequency (C=O stretch) | 1735 cm⁻¹ | Vibrational frequency of the ester carbonyl |
Note: These values are hypothetical and serve to illustrate the output of such calculations.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with the surrounding environment. acs.orgacs.org
Simulation of this compound in Various Solvents
The conformation of this compound is expected to be influenced by the solvent environment. MD simulations can be performed with the molecule solvated in explicit or implicit solvent models to explore its conformational landscape. nih.govscirp.orgnih.govscirp.org Solvents of varying polarity, such as water, methanol, and chloroform, would likely induce different preferred conformations due to varying degrees of solvation of the polar (ester, protonated amine) and nonpolar (bromophenyl) parts of the molecule. nih.gov
Simulations in an explicit solvent, where individual solvent molecules are included, would provide a detailed picture of the solvation shell around the molecule. prace-ri.eu In contrast, implicit solvent models represent the solvent as a continuous medium, which is computationally less expensive and suitable for longer simulations. nih.gov The results of these simulations can reveal the most stable conformations and the energy barriers between them.
Interaction Studies with Solvents and Potential Binding Partners
MD simulations are also a powerful tool for studying the non-covalent interactions between this compound and its environment. By analyzing the simulation trajectories, one can quantify interactions such as hydrogen bonds between the protonated amine and ester groups with polar solvent molecules. The hydrophobic interactions of the bromophenyl ring with nonpolar solvents or other molecules can also be investigated.
Furthermore, these simulations can provide insights into how this compound might interact with potential binding partners, such as the active site of a protein. The analysis of these interactions is crucial for understanding its potential as a molecular probe or a building block in medicinal chemistry.
Docking and Molecular Modeling of Derivatives in Research Target Sites
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This is particularly relevant if derivatives of this compound are being considered as non-clinical probes for biological targets.
Molecular modeling would allow for the visualization and analysis of the docked poses, providing hypotheses about the key interactions driving the binding event. These computational predictions can then guide the design of more potent and selective molecular probes for research purposes.
Ligand-Protein Interaction Predictions for Designed Probes
The introduction of a bromine atom at the para position of the phenylalanine side chain in this compound significantly alters its electronic and steric properties, thereby influencing its interaction profile with protein targets. Computational methods, including molecular docking and quantum mechanics (QM), are invaluable tools for predicting how these alterations translate into specific binding events.
A primary interaction facilitated by the bromo-substituent is halogen bonding . This is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with electron-rich partners such as backbone carbonyls or the side chains of residues like serine, threonine, aspartate, and glutamate. rsc.org Computational models can predict the geometry and strength of these halogen bonds, providing crucial insights for designing peptides with enhanced affinity and specificity. rsc.orgnextpeptide.com
Molecular docking simulations can be employed to predict the binding pose of a peptide containing 4-bromophenylalanine within a protein's active or allosteric site. These simulations calculate the probable binding energy and identify key intermolecular interactions. For instance, the bromine atom can participate in favorable interactions with hydrophobic pockets and can also form halogen bonds with Lewis basic atoms in the protein. nextpeptide.com
To illustrate the predictive power of these computational approaches, consider a hypothetical docking study of a tripeptide containing 4-bromophenylalanine targeting the active site of a generic kinase. The predicted interactions and their corresponding energies can be summarized as follows:
| Interaction Type | Interacting Residue (Protein) | Interacting Moiety (Peptide) | Predicted Energy (kcal/mol) |
| Hydrogen Bond | Asp184 (backbone C=O) | Peptide backbone N-H | -3.5 |
| Halogen Bond | Glu121 (side chain C=O) | 4-Bromo group | -2.1 |
| Hydrophobic (van der Waals) | Leu75, Val83, Ala98 | Phenyl ring | -4.2 |
| Salt Bridge | Lys72 (side chain NH3+) | C-terminal carboxylate | -5.8 |
This table presents hypothetical data for illustrative purposes.
Furthermore, quantum mechanical calculations can provide a more accurate description of the electronic interactions, including charge distribution and the nature of the halogen bond. nih.govresearchgate.net These methods are computationally more intensive but can offer a deeper understanding of the binding energetics.
Rational Design of Modified Peptides for Specific Recognition
The insights gained from computational predictions are instrumental in the rational design of modified peptides. By understanding how the 4-bromo-substituent interacts with a target protein, medicinal chemists can strategically place this compound within a peptide sequence to achieve a desired biological outcome, such as inhibition of a protein-protein interaction or enhanced binding to a receptor. nih.govnih.gov
The process of rational design is often iterative, combining computational modeling with experimental validation. A general workflow can be outlined as:
Target Identification and Structural Analysis: An initial protein target is chosen, and its three-dimensional structure is obtained, either through experimental methods like X-ray crystallography or through homology modeling.
Computational Screening and Docking: A virtual library of peptides, including those containing 4-bromophenylalanine, is docked into the target's binding site to identify initial "hit" sequences.
Lead Optimization: The initial peptide hits are further refined. This may involve substituting other amino acids with 4-bromophenylalanine at different positions to optimize interactions, particularly halogen bonding. Molecular dynamics simulations can be used to assess the stability of the peptide-protein complex and to understand the conformational changes upon binding.
Synthesis and Experimental Validation: The most promising peptide designs are synthesized and their binding affinity and biological activity are tested in vitro.
An example of rational design could be the development of a peptide-based probe to study a specific protein. The 4-bromophenylalanine residue can serve as a versatile handle. Its unique spectroscopic properties or its ability to be used in cross-linking experiments can be exploited. The design process would focus on creating a peptide that binds with high affinity and positions the 4-bromophenylalanine in a location suitable for its function as a probe.
The following table summarizes key considerations in the rational design of peptides incorporating 4-bromophenylalanine:
| Design Parameter | Rationale | Computational Tool Used |
| Position in Sequence | To maximize halogen bonding with a specific Lewis base in the target protein's binding pocket. To serve as a reporter group in a solvent-exposed or buried environment. | Molecular Docking, Molecular Dynamics |
| Conformational Constraint | To pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding. This can be achieved through cyclization or the introduction of other rigid elements. | Conformational Search Algorithms, Molecular Dynamics |
| Hydrophobicity/Solubility | To balance the need for hydrophobic interactions within the binding site with the overall solubility of the peptide. The bromo-substituent increases hydrophobicity. | Solvation Models, Property Prediction Software |
| Specificity | To minimize off-target binding by designing interactions that are unique to the target protein. | Comparative Docking against homologous proteins |
Future Research Directions and Emerging Applications
Development of Novel Protecting Group Strategies for H-Phe(4-Br)-OEt.HCl
The synthesis of peptides and modified biomolecules often relies on the strategic use of protecting groups to ensure chemoselectivity and prevent unwanted side reactions. For this compound, future research will likely focus on developing or adapting protecting group strategies that are orthogonal to the existing functional groups and compatible with the specific requirements of incorporating this modified amino acid.
Current peptide synthesis commonly employs orthogonal protecting groups for the α-amino terminus and side chains, such as the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group and acid-labile groups like Boc (tert-butyloxycarbonyl) or tBu (tert-butyl) biosynth.comiris-biotech.depeptide.com. The ethyl ester of this compound is already a form of carboxyl protection, which needs to be considered when selecting amine protecting groups. Novel strategies could involve:
| Protecting Group Strategy | Amine Protection Type | Side Chain Protection (Example) | Lability Conditions | Compatibility with this compound | Future Research Focus |
|---|---|---|---|---|---|
| Fmoc/tBu | Fmoc (base-labile) | tBu (acid-labile) | Base (piperidine), Acid (TFA) | Generally compatible; ester stability under TFA needs assessment | Ester stability under acidic cleavage; novel side-chain groups |
| Boc/Bn | Boc (acid-labile) | Bn (acid-labile) | Acid (HF, TFA) | Potential ester cleavage; needs careful condition optimization | Milder acid cleavage for Boc; orthogonal Bn variants |
| Photolabile | e.g., NVOC, NPeoc | Various | Light | High potential for orthogonality; ester stability under light | Novel photolabile groups with specific wavelength activation |
| Redox-Labile | e.g., Allyl | Various | Redox reagents | Potential for unique orthogonality; ester and C-Br stability | Exploring redox-sensitive groups compatible with C-Br bond |
Expansion of Chemo-Enzymatic Synthesis for Scalability and Sustainability
Chemo-enzymatic synthesis offers an environmentally friendly and efficient route to complex molecules, including non-natural amino acids. Research has demonstrated the successful synthesis of 4-bromophenylalanine and its derivatives using biocatalytic methods coupled with chemical transformations acs.orgresearchgate.netacs.orgresearchgate.net. These approaches often utilize enzymes like phenylalanine ammonia (B1221849) lyase (PAL) and d-amino acid dehydrogenase (DAADH) for enantioselective production, followed by palladium-catalyzed Suzuki-Miyaura coupling to introduce aryl substituents acs.orgresearchgate.netacs.org.
Future research directions for expanding these methods include:
| Enzyme Class | Specific Enzyme Example(s) | Substrate(s) | Product(s) | Key Reaction Type(s) | Future Development Focus |
|---|---|---|---|---|---|
| Ammonia Lyase | Phenylalanine Ammonia Lyase (PAL) | 4-Bromocinnamic acid | L-4-Bromophenylalanine | Hydroamination | Improved substrate scope, higher enantioselectivity |
| Dehydrogenase | D-Amino Acid Dehydrogenase (DAADH) | 4-Bromophenylpyruvic acid | D-4-Bromophenylalanine | Reductive Amination | Enhanced activity, broader pH/temperature tolerance |
| Lyase / Deaminase | L-Threonine Ammonia Lyase, D-Amino Acid Dehydrogenase | L-Threonine | D-2-Aminobutyric acid | Multi-enzymatic cascades | Novel enzyme combinations for D-amino acid synthesis |
| Palladium Catalysis | Various Pd catalysts | Halogenated aryl compounds, Boronic acids | Biarylalanines | Suzuki-Miyaura Coupling | Efficient catalysts, milder reaction conditions |
This compound in the Design of Advanced Probes for Biophysical Studies
The incorporation of unnatural amino acids (ncAAs) into proteins is a cornerstone of modern biophysical and biochemical research, enabling site-specific labeling and probing of protein structure and function nih.govacs.orguni-konstanz.deuni-hamburg.de. Halogenated phenylalanine derivatives, including 4-iodophenylalanine and 4-bromophenylalanine, have proven valuable in this regard, serving as heavy atoms for X-ray crystallography phasing and as spectroscopic handles uni-konstanz.de. The bromine atom in this compound can be leveraged in several ways:
| Biophysical Application | Role of Unnatural Amino Acid | Specific Technique(s) | Potential Modification of this compound | Research Focus |
|---|---|---|---|---|
| Structural Analysis | Heavy atom, Spectroscopic handle | X-ray Crystallography, NMR | Direct incorporation, Isotopic labeling | Phasing, structural determination |
| Dynamics and Environment | Spectroscopic probe | EPR, Fluorescence Spectroscopy | Attachment of spin labels, fluorophores | Monitoring protein folding, interactions |
| Protein-Protein Interactions | Photoactivatable moiety | Photoaffinity labeling | Incorporation of pBpa analogs with bromine | Mapping interaction interfaces |
| Molecular Monitoring | Vibrational reporter | IR Spectroscopy | Introduction of azide or other groups | Tracking aggregation, conformational changes |
Integration of 4-Bromophenylalanine into Advanced Bioconjugation Technologies
The bromine atom on the phenyl ring of 4-bromophenylalanine provides a valuable handle for site-specific bioconjugation, enabling the precise attachment of small molecules, peptides, or proteins. A prominent strategy involves palladium-catalyzed oxidative addition complexes formed with 4-halophenylalanines nih.govresearchgate.net. Peptides synthesized with incorporated 4-bromophenylalanine can react with palladium precursors to form stable complexes. These complexes can then undergo oxidative addition and subsequent reaction with thiol groups (e.g., from cysteine residues) to form aryl thioether linkages, facilitating peptide-peptide and peptide-protein ligations under mild, aqueous conditions nih.govresearchgate.net.
Emerging research directions in this area include:
| Bioconjugation Strategy | Key Reagent/Catalyst | Substrate Requirement | Resulting Linkage | Potential Application | Future Research Focus |
|---|---|---|---|---|---|
| Pd-Catalyzed Addition | Palladium complex | 4-Halophenylalanine | Aryl thioether | Peptide/Protein ligation | Improved catalysts, milder conditions |
| Bioorthogonal Chemistry | Azide/Alkyne reagents | Precursor to azide/alkyne | Triazole, etc. | Labeling, drug delivery | Novel functionalization routes |
| Umpolung Strategies | Various | Bromophenylalanine | Diverse modifications | Targeted functionalization | Expanding reactivity patterns |
Exploration of this compound in Supramolecular Chemistry and Nanomaterials Research
Phenylalanine and its derivatives are well-established building blocks in supramolecular chemistry and nanomaterials due to their inherent ability to self-assemble into ordered structures through hydrogen bonding, π-π stacking, and hydrophobic interactions mdpi.comresearchgate.netresearchgate.netrsc.orgnih.gov. The introduction of a bromine atom onto the phenyl ring of phenylalanine can significantly influence these self-assembly processes and introduce novel functionalities.
Future research avenues include:
| Supramolecular/Nanomaterial Application | Role of Bromine/Phenylalanine | Self-Assembly Driving Force | Resulting Structure/Material | Potential Application | Future Research Focus |
|---|---|---|---|---|---|
| Ordered Assemblies | Halogen bond donor | Halogen bonding, π-π stacking | β-sheets, Cages, Fibers | Biomaterials, drug delivery | Precise control of assembly, stability |
| Nanoparticle Functionalization | Surface modification, Anchor | Hydrophobic, Ionic interactions | Functionalized NPs | Targeted drug delivery | Enhanced targeting, controlled release |
| Crystal Engineering | Structural directing agent | Halogen bonding, H-bonding | Novel crystal lattices | Materials science | Tailored electronic/optical properties |
| Peptide Hydrogels | Gelator component | H-bonding, Hydrophobic | Self-assembled gels | Tissue engineering, drug delivery | Modulating gel properties, stimuli-responsiveness |
Compound Names Mentioned:
Q & A
Q. What are the recommended synthetic routes for H-Phe(4-Br)-OEt.HCl, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves bromination of a phenylalanine derivative followed by esterification. For example:
Bromination : React L-phenylalanine ethyl ester with N-bromosuccinimide (NBS) in dimethylformamide (DMF) under controlled light conditions (40–50°C, 12–24 hours).
Hydrochloride Salt Formation : Treat the brominated intermediate with HCl gas in anhydrous diethyl ether to precipitate the hydrochloride salt.
- Optimization Tips :
- Use catalytic iodine to enhance bromination regioselectivity .
- Monitor reaction progress via thin-layer chromatography (TLC) with UV detection.
- Purify via recrystallization (ethanol/water mixtures) or silica gel chromatography (eluent: 5% methanol in dichloromethane) .
- Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–50°C | Higher yields at moderate temps |
| Solvent | DMF | Enhances solubility of intermediates |
| Catalyst (I₂) | 0.5–1 mol% | Reduces side reactions |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (DMSO-d₆) : Look for the ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and the aromatic protons (δ 7.4–7.6 ppm, doublet) . The α-amino proton appears as a broad singlet (δ 8.5–9.0 ppm) due to HCl salt formation.
- ¹³C NMR : Confirm the ester carbonyl (δ 170–175 ppm) and brominated aromatic carbons (δ 120–130 ppm).
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) to assess purity (>98% as per industry standards) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should show [M+H]⁺ at m/z 309.6 (calculated for C₁₁H₁₅BrClNO₂).
Q. What are the solubility and storage guidelines for this compound?
- Methodological Answer :
- Solubility :
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | 10–15 | Room temperature |
| Methanol | 20–25 | 40–50°C, sonication |
| Water | <1 | pH 2–3 (HCl-adjusted) |
- Storage : Store at –20°C in airtight, light-protected containers. Desiccate using silica gel to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound?
- Methodological Answer :
- Step 1 : Re-run NMR in deuterated solvents (e.g., D₂O for hydrochloride salts) to eliminate exchangeable proton ambiguities.
- Step 2 : Perform high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., observed m/z 308.60 vs. calculated 308.60 for C₁₁H₁₅BrClNO₂) .
- Step 3 : Cross-validate with X-ray crystallography if single crystals are obtainable (slow evaporation from ethanol).
- Common Pitfalls : Impurities from incomplete bromination (e.g., residual Cl derivatives) may skew NMR integration ratios .
Q. How does the para-bromine substituent influence this compound’s reactivity in peptide coupling compared to chloro or fluoro analogs?
- Methodological Answer :
- Electronic Effects : Bromine’s moderate electronegativity (–I effect) reduces nucleophilicity at the α-amino group, slowing carbodiimide-mediated couplings (e.g., EDC/HOBt) compared to H-Phe(4-F)-OEt.HCl .
- Steric Effects : Bromine’s larger atomic radius (1.85 Å vs. Cl: 1.75 Å) may hinder coupling in sterically crowded environments.
- Experimental Design :
- Compare coupling yields using model peptides (e.g., Z-Gly-Phe(4-X)-OEt.HCl, where X = Br, Cl, F).
- Monitor reaction kinetics via LC-MS .
Q. What strategies are effective for analyzing this compound’s stability under varying experimental conditions?
- Methodological Answer :
- Accelerated Degradation Studies :
| Condition | Protocol | Analysis Method |
|---|---|---|
| Thermal Stress | 40°C, 75% relative humidity, 7 days | HPLC purity check |
| Photodegradation | UV light (254 nm), 48 hours | TLC (Rf comparison) |
| Hydrolysis | pH 7.4 buffer, 37°C, 24 hours | NMR monitoring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
